Methyl 4-(cyanocarbonyl)benzoate
Description
Methyl 4-(cyanocarbonyl)benzoate (IUPAC: this compound) is an aromatic ester derivative featuring a cyano-functionalized carbonyl group (-C(O)CN) at the para position of the benzene ring. The compound’s reactivity and applications are influenced by the electron-withdrawing cyano and carbonyl groups, which enhance its utility in pharmaceutical intermediates, polymer chemistry, or as a ligand in coordination chemistry.
Properties
CAS No. |
198978-34-6 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 4-carbonocyanidoylbenzoate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,1H3 |
InChI Key |
RKZCJRWGUHZRTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-(cyanocarbonyl)benzoate hinges on the sequential introduction of ester and cyanocarbonyl groups onto a benzene ring. The cyanocarbonyl moiety (-CO-CN) presents unique challenges due to its reactivity, necessitating precise control over reaction conditions. Three principal methodologies emerge from the literature:
- Esterification of 4-(Cyanocarbonyl)benzoic Acid
- Acyl Chloride Intermediate Route
- Functional Group Interconversion from Pre-existing Derivatives
Each approach is evaluated for scalability, yield, and practicality.
Esterification of 4-(Cyanocarbonyl)benzoic Acid
Substrate Preparation: 4-(Cyanocarbonyl)benzoic Acid
The precursor 4-(cyanocarbonyl)benzoic acid is synthesized via the reaction of terephthalic acid with cyanating agents. While direct methods are scarce, analogous protocols for methyl 4-cyanobenzoate synthesis offer guidance. For instance, Ichihara et al. (2021) demonstrated the esterification of 4-cyanobenzoic acid using methanol and a sulfonic acid-functionalized monolithic catalyst (monolith-SO$$_3$$H) in toluene at 80°C under argon, achieving quantitative yields. Adapting this method, 4-(cyanocarbonyl)benzoic acid could undergo similar esterification.
Reaction Conditions :
Acyl Chloride Intermediate Route
Stepwise Synthesis from Terephthalic Acid
Step 1: Mono-Esterification of Terephthalic Acid
Terephthalic acid undergoes partial esterification to yield methyl 4-carboxybenzoate. Controlled stoichiometry (1:1 molar ratio of acid to methanol) and monolith-SO$$_3$$H catalysis ensure selective mono-esterification.
Procedure :
- Combine terephthalic acid (500 mmol), methanol (750 mmol), and monolith-SO$$_3$$H in toluene.
- Reflux at 80°C under argon for 24 hours.
- Filter and concentrate to isolate methyl 4-carboxybenzoate.
Step 2: Acyl Chloride Formation
The carboxylic acid group is converted to acyl chloride using thionyl chloride (SOCl$$_2$$):
$$
\text{Methyl 4-carboxybenzoate} + \text{SOCl}2 \rightarrow \text{Methyl 4-(chlorocarbonyl)benzoate} + \text{SO}2 + \text{HCl}
$$
Conditions :
- Reflux in anhydrous dichloromethane.
- Excess SOCl$$_2$$ removed under vacuum.
Step 3: Cyanide Substitution
The acyl chloride reacts with potassium cyanide (KCN) to form the cyanocarbonyl group:
$$
\text{Methyl 4-(chlorocarbonyl)benzoate} + \text{KCN} \rightarrow \text{this compound} + \text{KCl}
$$
Optimization :
Functional Group Interconversion from Methyl 4-Aminobenzoate
Diazotization and Cyanation
Methyl 4-aminobenzoate, synthesized via Fischer esterification of 4-aminobenzoic acid, serves as a versatile precursor. Diazotization with t-butyl nitrite followed by treatment with trimethylsilyl azide yields methyl 4-azidobenzoate. Subsequent Staudinger reaction or reduction could theoretically introduce nitrile groups, though direct pathways to cyanocarbonyl remain underexplored.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Esterification of Acid | ~85% | Moderate | High |
| Acyl Chloride Route | ~70-80% | High | Moderate |
| Functional Interconversion | <50% | Very High | Low |
Key Findings :
Industrial-Scale Considerations
Patent Insights
A patent by BASF (2006) details large-scale esterification of 4-(aminomethyl)benzoic acid, emphasizing pH and temperature control during workup. Adapting these protocols (e.g., pH adjustment to 6–7 with NaOH, methylene chloride extraction) could stabilize this compound against hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanocarbonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Ester Hydrolysis: Acidic conditions typically involve hydrochloric acid, while basic conditions use sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates.
Ester Hydrolysis: 4-Cyanobenzoic acid.
Reduction: 4-(Aminocarbonyl)benzoate.
Scientific Research Applications
Methyl 4-(cyanocarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 4-(cyanocarbonyl)benzoate involves its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets. The cyano group can be reduced to an amine, which may participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among methyl 4-substituted benzoates:
Key Observations :
- Reactivity: The cyanocarbonyl group (-C(O)CN) offers dual electron-withdrawing effects, making it more reactive in nucleophilic acyl substitutions compared to cyanomethyl (-CH2CN) or chloro-carbonyl (-C(O)Cl) analogs .
- Stability: Chlorocarbonyl derivatives (e.g., methyl 4-(chlorocarbonyl)benzoate) are prone to hydrolysis, whereas cyano-substituted analogs exhibit greater stability under aqueous conditions .
This compound
- Step 1: Reaction of methyl 4-(bromomethyl)benzoate with potassium cyanide (KCN) to introduce the cyano group .
Comparison with Other Derivatives
- Methyl 4-(Cyanomethyl)Benzoate: Synthesized via nucleophilic substitution of methyl 4-(bromomethyl)benzoate with KCN in dimethylformamide (DMF) .
- Methyl 4-[(4-Cyanobenzyl)Oxy]Benzoate: Prepared via Williamson ether synthesis between 4-cyanobenzyl bromide and methyl 4-hydroxybenzoate .
- Methyl 4-(Chlorocarbonyl)Benzoate: Derived from terephthalic acid monomethyl ester via reaction with thionyl chloride (SOCl2) .
Physicochemical Properties
Notes:
- The cyanocarbonyl derivative’s lower solubility in water compared to cyanomethyl analogs aligns with its increased hydrophobicity due to the carbonyl group .
- Chlorocarbonyl derivatives are typically oily liquids or low-melting solids, reflecting weaker intermolecular forces .
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-(cyanocarbonyl)benzoate, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves introducing the cyanocarbonyl group to a benzoate ester precursor. A common approach is the nucleophilic substitution of a halogenated intermediate (e.g., Methyl 4-(chlorocarbonyl)benzoate) with cyanide ions under controlled conditions. Reagents like KCN or NaCN in anhydrous solvents (e.g., DMF) at 0–5°C minimize side reactions. Yield optimization requires strict moisture control and slow reagent addition to prevent hydrolysis of the reactive carbonyl chloride intermediate . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Advanced: How can hydrogen bonding interactions in this compound crystals be systematically analyzed to predict molecular packing?
Methodological Answer:
Hydrogen bonding patterns can be analyzed using graph set analysis (G. Etter’s formalism) to classify interactions (e.g., D, C, or R motifs). Single-crystal XRD data refined via SHELXL provides precise hydrogen coordinates. Software like Mercury (CCDC) visualizes interactions, while ORTEP-3 generates thermal ellipsoid plots to assess disorder. For example, the cyanocarbonyl group may form C=O···H–C interactions with adjacent aromatic protons, influencing layer-by-layer packing. Cross-validate predictions with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm, J = 8–9 Hz) due to para-substitution. The methyl ester group resonates as a singlet at δ 3.9–4.1 ppm.
- ¹³C NMR : The cyanocarbonyl carbon (C≡N–C=O) shows distinct signals at δ ~160 ppm (carbonyl) and δ ~115 ppm (cyano).
- IR : Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 220.1 (calculated for C₁₀H₇NO₃) .
Advanced: What computational methods are recommended for modeling the electronic effects of the cyanocarbonyl group in this compound, and how do these compare with experimental data?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron-withdrawing effects of the cyanocarbonyl group, reducing electron density on the aromatic ring. Compare calculated vs. experimental:
- Electrostatic Potential Maps : Visualize charge distribution; the cyanocarbonyl group creates a strong electron-deficient region.
- NBO Analysis : Quantifies hyperconjugation between the carbonyl and cyano groups.
- XRD Overlay : Superimpose DFT-optimized geometries with experimental XRD coordinates (RMSD < 0.05 Å validates accuracy) .
Basic: How should researchers handle and store this compound to ensure safety and stability, given its reactive functional groups?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid inhalation of dust; use respirators if handling powders.
- Storage : Seal in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Desiccants (silica gel) minimize moisture.
- Deactivation : Quench residues with aqueous NaHCO₃ (neutralizes acidic byproducts) .
Advanced: What strategies can resolve discrepancies between experimental XRD data and predicted molecular geometries of this compound derivatives?
Methodological Answer:
- Refinement : Use SHELXL with restraints for flexible groups (e.g., ester moieties). Adjust ADPs (anisotropic displacement parameters) for disordered regions.
- Validation : Check for overfitting using R-factor and GooF (Goodness-of-Fit) metrics. Tools like PLATON flag symmetry mismatches.
- Complementary Data : Compare with solid-state NMR or IR to confirm hydrogen bonding and torsion angles. For example, discrepancies in C=O bond lengths may arise from thermal motion, requiring TLS refinement .
Basic: What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer:
The cyanocarbonyl group acts as an electrophilic site. For example:
- Amine Substitution : React with primary amines (e.g., benzylamine) in THF at 25°C to form amides. Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate).
- Reduction : Use LiAlH₄ to reduce the nitrile to an amine (risk of over-reduction; control stoichiometry). Alternatively, catalytic hydrogenation (Pd/C, H₂) yields primary amines but requires careful pressure regulation .
Advanced: How can researchers leverage the cyanocarbonyl group in this compound for click chemistry or bioconjugation applications?
Methodological Answer:
The nitrile group can participate in:
- Staudinger Reactions : React with azides to form tetrazoles (Cu-catalyzed, 50°C, 12 h).
- Photoaffinity Labeling : Use UV light to generate nitrene intermediates for covalent bonding with biomolecules.
Characterize conjugates via HRMS and fluorescence quenching assays. Optimize reaction pH (7–8) to balance reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
